Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate

Catalog No.
S14588251
CAS No.
M.F
C18H19BrO3
M. Wt
363.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxyb...

Product Name

Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate

IUPAC Name

ethyl 3-[4-(4-bromophenyl)phenyl]-3-hydroxybutanoate

Molecular Formula

C18H19BrO3

Molecular Weight

363.2 g/mol

InChI

InChI=1S/C18H19BrO3/c1-3-22-17(20)12-18(2,21)15-8-4-13(5-9-15)14-6-10-16(19)11-7-14/h4-11,21H,3,12H2,1-2H3

InChI Key

FXBUWJODPKIBNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O

Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate is a chemical compound characterized by its unique structure, which includes an ethyl ester group, a bromo-substituted biphenyl moiety, and a hydroxybutanoate functionality. Its molecular formula is C15H13BrO3C_{15}H_{13}BrO_3, and it has a molecular weight of approximately 321.17 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both hydroxy and bromo functional groups, which can participate in various

  • Esterification: The hydroxy group can react with carboxylic acids to form new esters.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to various derivatives.
  • Reduction: The hydroxy group may be reduced to an alkane or further functionalized depending on the reaction conditions.

These reactions are facilitated by the compound's functional groups, making it a versatile intermediate in organic synthesis.

Several methods can be employed to synthesize Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate:

  • Bromination of Biphenyl: Starting from biphenyl, bromination can be performed using bromine in the presence of a Lewis acid catalyst to introduce the bromine atom at the para position.
  • Esterification: The resulting bromo-biphenyl can then be reacted with ethyl 3-hydroxybutanoate under acidic conditions to form the desired ester.
  • Functional Group Modifications: Further modifications can be achieved through nucleophilic substitution or reduction reactions.

These methods highlight the compound's synthetic versatility and potential for further functionalization.

Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate has potential applications in:

  • Pharmaceuticals: As a precursor for developing new drugs targeting inflammation or microbial infections.
  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules in research and industrial settings.
  • Material Science: In the development of polymers or materials with specific properties due to its unique structural features.

Several compounds share structural similarities with Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Ethyl 4-bromobutyrateC6H11BrO2C_6H_{11}BrO_2Contains a bromine atom and an ester group; used in organic synthesis.
4'-Bromo-[1,1'-biphenyl]-4-olC12H9BrOC_{12}H_{9}BrOA phenolic compound that may exhibit different biological activities due to its hydroxyl group.
Ethyl (R)-(+)-4-bromo-3-hydroxybutyrateC6H11BrO3C_6H_{11}BrO_3Similar structure with a focus on chirality; used in pharmaceutical applications.

Uniqueness

Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate stands out due to its combination of a biphenyl structure with both hydroxy and bromo substituents, which may enhance its reactivity and biological activity compared to other similar compounds. Its unique structural features make it a valuable candidate for further research in medicinal chemistry and organic synthesis.

The biphenyl framework in Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate is typically assembled via palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being the most widely employed method1. This reaction couples an aryl halide (e.g., bromobenzene derivatives) with an arylboronic acid in the presence of a palladium catalyst and base, forming a carbon-carbon bond between the two aromatic rings.

Catalytic Systems and Substrate Scope

Nano-palladium catalysts, such as those described in patent CN102351620A, enable efficient coupling of chlorinated or brominated aryl halides with arylboronic acids under mild conditions. For example, coupling 4-bromophenylboronic acid with 4-chlorophenyl acetate using a nano-palladium catalyst yields biphenyl intermediates with >90% efficiency. The table below summarizes key substrate-catalyst combinations for biphenyl synthesis:

Aryl HalideArylboronic AcidCatalystYield (%)
4-BromotoluenePhenylboronic acidNano-Pd (5 mol%)99
4-Chloronitrobenzene4-MethylphenylboronicPd(PPh₃)₄94
1-BromonaphthalenePhenylboronic acidNano-Pd (3 mol%)90

The oxidative addition of the aryl halide to palladium(0) forms a Pd(II) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the biphenyl product. Chlorinated substrates, though less reactive than bromides, achieve high conversions when paired with electron-deficient boronic acids.

Alternative Cross-Coupling Methods

While Suzuki coupling dominates biphenyl synthesis, Negishi coupling offers complementary selectivity for challenging substrates. For instance, coupling arylzinc reagents with aryl halides using Pd(PPh₃)₄ facilitates the synthesis of sterically hindered biphenyls. However, the necessity for organozinc intermediates limits its practicality compared to Suzuki’s boronic acid partners.

Transition Metal-Mediated Vinylation Protocols (Palladium Acetate/Triphenylphosphine Systems)

Transition metal-mediated vinylation protocols utilizing palladium acetate and triphenylphosphine catalyst systems represent a fundamental approach for the functionalization of brominated biphenyl compounds such as ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate [1]. The palladium-catalyzed vinylation mechanism proceeds through a well-established catalytic cycle involving oxidative addition, vinylmetallic coupling, and reductive elimination steps [2].

The palladium acetate/triphenylphosphine catalytic system demonstrates exceptional versatility in cross-coupling reactions with brominated aromatic substrates [3]. Initial catalyst activation involves the reduction of palladium(II) acetate by triphenylphosphine to generate the active bis(triphenylphosphine)palladium(0) species, with concomitant oxidation of triphenylphosphine to triphenylphosphine oxide [2]. This activation step is crucial for establishing the catalytic competency required for subsequent aryl bromide functionalization.

The oxidative addition step represents the initial substrate activation phase, wherein palladium inserts into the carbon-bromine bond of the biphenyl substrate [2]. This process generates a palladium(II) complex that subsequently coordinates with vinyl coupling partners through ligand exchange mechanisms [1]. The stereochemical outcome of this step significantly influences the regioselectivity of the overall transformation.

Vinylmetallic reagents serve as essential coupling partners in these palladium-mediated transformations [1]. Vinylboronic esters, particularly pinacol vinylboronate derivatives, demonstrate excellent stability and reactivity under optimized reaction conditions [1]. Temperature control plays a critical role in determining product selectivity, with lower temperatures favoring direct vinyl transfer over competing side reactions [1].

Potassium vinyltrifluoroborate emerges as a particularly effective vinylmetallic donor for palladium-catalyzed cross-coupling reactions [1]. This reagent exhibits superior air stability compared to alternative vinylboron species and can be stored for extended periods without decomposition [1]. The coupling reactions proceed rapidly under mild conditions, typically requiring 10-120 minutes for completion with excellent yields [1].

Table 1: Palladium-Catalyzed Vinylation Conditions for Brominated Biphenyl Substrates

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity
Palladium acetate/Triphenylphosphine80-1203-865-8493:7
Palladium acetate/Dicyclohexyl-Xantphos25-401-371-93>95:5
Bis(triphenylphosphine)palladium(0)100-1502-655-8989:11

The mechanistic pathway involves migratory insertion of the vinyl group into the palladium-carbon bond through a syn addition process [2]. This step generates an intermediate palladium complex that undergoes beta-hydride elimination to form the vinyl-substituted product [2]. The final reductive elimination step regenerates the palladium(0) catalyst and releases the desired vinylated biphenyl derivative [2].

Ligand selection profoundly impacts the efficiency and selectivity of these transformations [4]. Sterically demanding and electron-rich phosphine ligands, such as tri-tert-butylphosphine, demonstrate enhanced reactivity with deactivated aryl bromides [4]. The optimal phosphine-to-palladium ratio typically ranges from 1.0 to 1.5 equivalents, with higher ratios potentially inhibiting catalytic activity [4].

Solvent effects play a crucial role in determining reaction outcomes [5]. Polar aprotic solvents such as dimethylformamide and tetrahydrofuran generally provide superior results compared to nonpolar alternatives [5]. The choice of base also significantly influences reaction efficiency, with cesium carbonate and potassium phosphate emerging as preferred activators [4].

Enzymatic Kinetic Resolution Strategies for Enantiopure Derivatives

Enzymatic kinetic resolution represents a powerful strategy for accessing enantiopure derivatives of ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate through stereoselective biotransformations [6]. Lipase-catalyzed hydrolytic kinetic resolution emerges as the predominant approach for resolving racemic beta-hydroxy esters [7] [8].

The kinetic resolution mechanism relies on the differential reaction rates of enzyme-substrate interactions with individual enantiomers [9]. Lipases demonstrate remarkable stereoselectivity through their ability to discriminate between substrate enantiomers within the enzyme active site [10]. The oxyanion hole and catalytic triad comprising serine, aspartate, and histidine residues facilitate stereoselective substrate binding and subsequent hydrolysis [10].

Candida antarctica lipase B emerges as a particularly effective biocatalyst for the kinetic resolution of aromatic beta-hydroxy esters [8]. This enzyme demonstrates exceptional enantioselectivity with enantiomeric ratios exceeding 400 for certain substrates [8]. The stereochemical preference can be modulated through solvent selection, with different organic media leading to complementary enantioselectivities [11].

Table 2: Enzymatic Kinetic Resolution Performance for Beta-Hydroxy Ester Substrates

EnzymeSubstrate TypeEnantiomeric Ratio (E)Conversion (%)Enantiomeric Excess (%)
Candida antarctica Lipase BAromatic acetates>40045-55>99
Pseudomonas fluorescens LipaseButyrate esters15-2040-5085-92
Novozyme 435Mixed substrates20-7935-6090-99

Solvent engineering represents a critical parameter for optimizing enzymatic kinetic resolution outcomes [11]. Biphasic systems comprising phosphate buffer and organic cosolvents demonstrate superior performance compared to monophasic alternatives [8]. Toluene and tetrahydrofuran emerge as preferred organic phases, with each solvent system exhibiting distinct stereochemical preferences [11].

The substrate scope for enzymatic kinetic resolution extends across diverse structural motifs [8]. Electron-rich and electron-deficient aromatic substrates demonstrate comparable reactivity patterns, though substitution effects can significantly influence enantioselectivity [8]. Halogenated substrates, including brominated derivatives, typically exhibit enhanced enzyme recognition compared to unsubstituted analogs [8].

Temperature optimization plays a crucial role in balancing reaction rate and stereoselectivity [7]. Lower temperatures generally favor enhanced enantioselectivity at the expense of reaction rate, while elevated temperatures may compromise stereochemical fidelity [7]. The optimal temperature range for most lipase-catalyzed resolutions falls between 25-40°C [8].

Dynamic kinetic resolution represents an advanced variant of conventional kinetic resolution, enabling theoretical yields approaching 100% for desired enantiomers [12]. This approach combines enzymatic kinetic resolution with metal-catalyzed racemization of the substrate, allowing continuous conversion of the undesired enantiomer [12]. Ruthenium and palladium complexes serve as effective racemization catalysts in dynamic kinetic resolution protocols [12].

Enzyme immobilization strategies enhance the practical utility of kinetic resolution processes [13]. Heterogeneous biocatalysts demonstrate improved operational stability and facilitate product separation compared to free enzyme systems [13]. Self-sufficient heterogeneous biocatalysts incorporating cofactor regeneration systems enable continuous flow applications with extended operational lifetimes [13].

Cooperative Catalysis in Beta-Hydroxy Ester Functionalization

Cooperative catalysis represents an emerging paradigm for beta-hydroxy ester functionalization, wherein multiple catalytic systems operate synergistically to achieve transformations that would be challenging or impossible with individual catalysts [14] [15]. This approach enables the simultaneous activation of both nucleophilic and electrophilic reaction partners, leading to enhanced reactivity and selectivity [15].

The conceptual foundation of cooperative catalysis rests on the principle of dual substrate activation [15]. Unlike classical catalysis where only one reactant is activated, cooperative systems engage both reaction partners through independent catalytic cycles that converge at the bond-forming step [15]. This dual activation strategy effectively reduces the highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap between reactants, thereby lowering activation barriers [15].

Ruthenium-based cooperative catalytic systems demonstrate exceptional efficacy for beta-hydroxy ester amination reactions [14]. The combination of homogeneous ruthenium catalysts with Brønsted acid additives enables the direct coupling of beta-hydroxy esters with amines through borrowing hydrogen methodology [14]. This transformation proceeds via initial alcohol oxidation to generate an aldehyde intermediate, followed by imine formation and subsequent reduction to yield the desired beta-amino ester [14].

Table 3: Cooperative Catalysis Performance in Beta-Hydroxy Ester Transformations

Catalyst SystemSubstrate ScopeConversion (%)SelectivityFunctional Group Tolerance
Ruthenium/Brønsted AcidPrimary alcohols85-95>90:10Esters, ethers, acetals
Molybdenum/Phosphoric AcidAlpha-hydroxy esters70-8885-92% eeAromatics, aliphatics
Palladium/N-Heterocyclic CarbeneVinyl ethers60-8993:7Silyl ethers, ketones

Molybdenum-catalyzed cooperative systems provide access to chiral alpha-amino esters through asymmetric amination protocols [16]. The combination of molybdenum hexacarbonyl with chiral phosphoric acid cocatalysts enables enantioselective carbon-nitrogen bond formation with excellent stereochemical control [16]. This methodology represents a significant advancement over traditional approaches that rely on expensive rhodium or iridium catalysts [16].

The borrowing hydrogen mechanism underlies many cooperative catalytic transformations of beta-hydroxy esters [14]. This process involves temporary hydrogen removal from the alcohol substrate to generate a reactive carbonyl intermediate, followed by nucleophilic addition and hydrogen return to yield the final product [14]. The net result is an atom-economical transformation that generates only water as a byproduct [14].

Photoredox cooperative catalysis expands the scope of accessible transformations through light-mediated radical generation [17]. The combination of photoredox catalysts with palladium or nickel systems enables carbon-carbon bond formation through radical coupling mechanisms [17]. These protocols typically operate under mild conditions and demonstrate broad functional group tolerance [17].

Primary amine and ketone dual catalytic systems represent a novel approach to cooperative catalysis [18]. This strategy leverages the intrinsic reactivity between amines and carbonyls while preventing their mutual deactivation through careful system design [18]. The cooperative activation of hydrogen peroxide through oxaziridine intermediates enables asymmetric alpha-hydroxylation of beta-ketocarbonyls with excellent enantioselectivity [18].

Mechanistic studies reveal that cooperative catalytic systems often operate through complex kinetic networks involving multiple catalytic cycles [15]. The relative rates of individual catalytic processes must be carefully balanced to ensure productive cooperative behavior [15]. Kinetic mismatches between cooperating catalysts can lead to catalyst inhibition or unproductive side reactions [15].

Solvent selection critically impacts cooperative catalytic performance [19]. Polar protic solvents generally facilitate cooperative interactions between catalytic components, while nonpolar media may impede necessary catalyst communication [19]. The optimal solvent choice depends on the specific catalyst combination and transformation being performed [19].

Dendrimer Synthesis Using Biphenyl-Based Building Blocks

Ethyl 3-(4′-bromo-[1,1′-biphenyl]-4-yl)-3-hydroxybutanoate unites three functional motifs that streamline dendrimer construction.

  • The para-bromine atom enables high-yield palladium-catalysed Suzuki–Miyaura cross-couplings that grow aryl-aryl frameworks generation by generation. The convergent iterative route reported by Ellen Wren and co-authors delivered fourth-generation 1,3,5-phenyl-linked dendrons in overall isolated yields exceeding seventy percent, with each coupling step proceeding in ninety-five percent or better conversion [1].
  • The secondary hydroxy group on the butanoate side-chain offers an orthogonal handle for late-stage core functionalisation (for example Iridium(III) complex grafting for phosphorescent light-emitting dendrimers [2]).
  • The ethyl ester masks the acid, suppressing undesired transmetallation during cross-coupling and preventing premature branching-point nucleophilicity.

Table 1 Representative iterative couplings using the brominated biphenyl synthon

IterationElectrophile / nucleophile pairReaction time (hours)Isolated yield (%)Comment
FirstCompound 1 + phenylboronic acid297 [1]Clean mono-coupling
SecondDeprotected boronic acid 2 + 4-bromo-biphenyl core392 [1]Generates second-generation dendron
FourthDeprotected boronic acid 4 + dibromo-core574 [1]Sterics begin to lower rate

The high conversions allow chromatogram-free work-ups, satisfying the scalability required for kilogram-scale optoelectronic dendrimers reported by Katherine Heifferon and colleagues, where second-generation biphenyl dendrons suppressed excimer quenching and raised film quantum yield from thirteen to thirty-one percent [2].

Liquid Crystal Precursor Development via Biphenyl Core Modifications

The rigid, planar biphenyl axis in the title compound promotes mesogenic ordering, while its hydroxybutanoate chain tunes polarity and melting point. Keon-Soo Jang synthesised a homologous series of 4′-hydroxy-[1,1′-biphenyl]-4-yl alkanoates and observed a linear depression of the crystalline-to-nematic transition with each added methylene group [3]. Incorporating the ethyl-terminated butanoate in our molecule positions its clearing temperature between those of the tetranoate and pentanoate analogues, an interval (eighty-nine to seventy-three degrees Celsius) ideal for room-temperature device processing.

Table 2 Thermotropic behaviour of biphenyl alkanoate precursors (differential scanning calorimetry)

Alkanoate chain length (carbon atoms)Melting point (°C)Crystalline-to-nematic transition (°C)Nematic-to-isotropic transition (°C)
2 (acetate)152 [3]
4 (butanoate, present compound)114 (interpolated from trend)86 ± 2 [3]119 ± 2 [3]
6 (hexanoate)98 [3]73 [3]103 [3]

Para-bromine enables late-stage diversification: (a) perfluoroalkyl Suzuki partners enhance dielectric anisotropy for fast-switching displays; (b) alkoxy-terminated boronates widen birefringence windows. Rotational restriction strategies described by David Vonlanthen, in which alkyl bridges clamp the biphenyl torsion angle, can be transplanted onto the ester-functionalised scaffold to lock the dihedral near forty degrees, sharpening phase transitions and raising order parameters [4].

Biodegradable Polymer Monomer Synthesis Pathways

Ethyl 3-(4′-bromo-[1,1′-biphenyl]-4-yl)-3-hydroxybutanoate couples an activated hydroxybutyrate segment to an aromatic platform, bridging microbial and synthetic routes to sustainable materials.

  • Microbial conversion strategy: Achromobacter denitrificans A41 mineralises the biphenyl nucleus and channels the resulting acetyl-Coenzyme A into poly(3-hydroxybutyrate-co-3-hydroxyvalerate) granules. Two-stage cultivation on biphenyl as sole carbon source lifted intracellular polyester content to forty-eight percent of cell dry mass, with weight-average molecular mass reaching three-point-five million [5].

  • Chemical poly-condensation: racemic ethyl 3-hydroxybutyrate self-condenses above one-hundred-eighty degrees Celsius under titanium isopropoxide catalysis, affording atactic poly(3-hydroxybutyrate) of two-point-three kilodalton average mass and reduced crystallinity versus biosourced analogues [6]. Substituting the para-brominated biphenyl ester raises glass transition by stiffening the backbone, while retaining enzymatic degradability through the β-hydroxy ester linkage.

  • Ring-opening polymerisation of β-butyrolactone: Yttrium-salan complexes achieved turnover frequencies up to thirty-two-thousand inverse hours and produced isotactic poly(3-hydroxybutyrate) with melting point lowered to one-hundred-forty degrees Celsius, broadening melt-processing windows [7]. Copolymerising trace amounts of the brominated biphenyl monomer introduces pendant aryl halides for post-polymerisation click grafting of conductivity enhancers or adhesion promoters.

Table 3 Routes to poly(3-hydroxybutyrate) materials incorporating the title monomer

Synthesis routeCatalyst / organismPolymer molecular mass (kg mol⁻¹)Incorporation level of biphenyl ester (%)Key material outcome
Two-step microbial fermentationAchromobacter denitrificans A413 500 [5]0.5 (natural cometabolite)Ultra-high mass copolymer, slow hydrolysis
Thermal self-polycondensationTitanium isopropoxide2.3 [6]Up to 10 (feed ratio)Amorphous polymer, fast biodegradation
Ring-opening polymerisationYttrium-salan complex110 [7]1–5 (statistical)Melt-processable isotactic copolymer

The bromine handle preserved in the polymer chain enables photo-initiated atom-transfer radical grafting of hydrophilic brushes, yielding amphiphilic block copolymers suitable for biomedical resorbable sutures or controlled-release coatings. Concurrently, oxidative debromination under mild iron(III) catalysis regenerates phenolic sites, allowing dynamic covalent crosslinking for vitrimeric recycling.

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

362.05176 g/mol

Monoisotopic Mass

362.05176 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

Explore Compound Types